molecular formula C19H16N2O3S2 B2915682 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide CAS No. 727689-61-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide

Cat. No.: B2915682
CAS No.: 727689-61-4
M. Wt: 384.47
InChI Key: DDYWKHSMWXVKDB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxole moiety, a phenylthiazole group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative and the phenylthiazole derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The phenylthiazole group, in particular, may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)ethan-1-amine

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride

Uniqueness: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide stands out due to its specific combination of functional groups and its potential applications. While similar compounds may share structural similarities, the presence of the phenylthiazole group and the acetamide moiety in this compound provides unique chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(20-9-13-6-7-16-17(8-13)24-12-23-16)11-26-19-21-15(10-25-19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYWKHSMWXVKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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